molecular formula C14H14N4O3 B10906180 Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10906180
M. Wt: 286.29 g/mol
InChI Key: XLUCOIBIFIPGLC-UHFFFAOYSA-N
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Description

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple rings, including pyrazole, isoxazole, and pyridine moieties. These structural features make it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring, followed by the formation of the isoxazole ring, and finally, the construction of the pyridine ring. Each step requires specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(1-methyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
  • Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylate

Uniqueness

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-4-18-6-5-10(16-18)11-7-9(14(19)20-3)12-8(2)17-21-13(12)15-11/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUCOIBIFIPGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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